molecular formula C10H13Cl2NO2 B13287619 2,4-Dichloro-6-{[(2-methoxyethyl)amino]methyl}phenol

2,4-Dichloro-6-{[(2-methoxyethyl)amino]methyl}phenol

Cat. No.: B13287619
M. Wt: 250.12 g/mol
InChI Key: RUZJIPYYLNJFGP-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-{[(2-methoxyethyl)amino]methyl}phenol is a chemical compound with the molecular formula C10H13Cl2NO2 It is known for its unique structure, which includes two chlorine atoms, a methoxyethyl group, and an aminomethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-{[(2-methoxyethyl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to form an amine, and subsequent bromination . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process often includes continuous flow reactors and automated systems to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-{[(2-methoxyethyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2,4-Dichloro-6-{[(2-methoxyethyl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-{[(2-methoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-{[(2-methoxyethyl)amino]methyl}phenol stands out due to its specific functional groups, which confer unique chemical reactivity and potential applications. Its methoxyethyl group, in particular, differentiates it from other similar compounds and may contribute to its distinct biological activity.

Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

2,4-dichloro-6-[(2-methoxyethylamino)methyl]phenol

InChI

InChI=1S/C10H13Cl2NO2/c1-15-3-2-13-6-7-4-8(11)5-9(12)10(7)14/h4-5,13-14H,2-3,6H2,1H3

InChI Key

RUZJIPYYLNJFGP-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=C(C(=CC(=C1)Cl)Cl)O

Origin of Product

United States

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